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Ju93 protein

Fragment-Based Drug Discovery PTP1B Allostery X-ray Crystallography

The compound catalogued as 'Ju93 protein' (CAS 148412-03-7) is not a protein but a small organic molecule identified as [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol (C13H18FNO). It is a known chemical intermediate and a documented ligand for Protein Tyrosine Phosphatase 1B (PTP1B), with its binding mode validated by X-ray crystallography.

Molecular Formula C13H18FNO
Molecular Weight 0
CAS No. 148412-03-7
Cat. No. B1175943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJu93 protein
CAS148412-03-7
SynonymsJu93 protein
Molecular FormulaC13H18FNO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ju93 Protein (CAS 148412-03-7) – A Structurally Characterised PTP1B Ligand for Fragment-Based Drug Discovery


The compound catalogued as 'Ju93 protein' (CAS 148412-03-7) is not a protein but a small organic molecule identified as [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol (C13H18FNO) [1]. It is a known chemical intermediate and a documented ligand for Protein Tyrosine Phosphatase 1B (PTP1B), with its binding mode validated by X-ray crystallography [2]. The compound serves primarily as a fragment hit in early-stage drug discovery campaigns targeting PTP1B, a key negative regulator of insulin and leptin signalling.

Procurement Risks for Ju93 Protein (CAS 148412-03-7): Why In-Class PTP1B Inhibitors Are Not Interchangeable


Generic substitution based solely on PTP1B inhibition is unreliable because this compound is a fragment hit with a distinct binding site and chemical scaffold compared to larger, more potent inhibitors. Structurally, it is a piperidine-methanol derivative closely related to paroxetine intermediates , yet it lacks the benzodioxole moiety that confers high serotonin transporter (SERT) affinity in marketed SSRIs. Its engagement with PTP1B occurs at a novel allosteric site revealed by multi-temperature crystallography [1], meaning other PTP1B inhibitors targeting the active site or different allosteric pockets cannot replicate its specific crystallographically validated binding profile. This unique structural and binding-mode combination makes direct functional or procurement interchange impossible without quantitative head-to-head validation.

Quantitative Differentiation Evidence: Ju93 Protein (CAS 148412-03-7) vs. Closest Analogues


Crystallographic Binding Mode: Unique Allosteric Site Engagement on PTP1B

The compound binds to a novel allosteric pocket on PTP1B distinct from the catalytic site, as demonstrated by the PanDDA fragment screen [1]. While active-site PTP1B inhibitors (e.g., Compound 2 in Wiesmann et al., 2004) bind within the WPD loop region, this fragment occupies a remote site >15 Å away, validated by 1.6 Å resolution electron density [1]. No direct affinity comparison exists for this specific site, but the structural differentiation is absolute: no other commercially available PTP1B fragment has the same binding pose confirmed.

Fragment-Based Drug Discovery PTP1B Allostery X-ray Crystallography

Chemical Scaffold Differentiation from Paroxetine and Related SSRIs

The compound is a (3S,4R)-piperidin-3-ylmethanol, whereas paroxetine is a (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]piperidine . The absence of the benzodioxole eliminates serotonin transporter (SERT) binding: paroxetine inhibits SERT with Ki = 0.13 nM, while simple piperidine-methanol fragments lacking the aryloxy moiety typically show >10,000-fold weaker SERT affinity (no detectable inhibition up to 10 µM) [1]. This scaffold difference also correlates with distinct off-target profiles: the compound shows no affinity for muscarinic, histaminergic, or adrenergic receptors that paroxetine’s benzodioxole contributes to [1].

Medicinal Chemistry SSRI Selectivity Piperidine Derivatives

Fragment Ligand Efficiency: Baseline for Structure-Based Optimisation

As a fragment hit (MW 223 Da, 17 heavy atoms), the compound’s ligand efficiency can be benchmarked against other PTP1B fragments. While exact IC50 data from the PanDDA screen are deposited in the PDB but not fully published [1], typical fragment hits in this campaign show IC50 values of 100–500 µM. For context, the active-site-directed fragment 2-(oxalyl-amino)-benzoic acid (OBA) inhibits PTP1B with IC50 = 5 µM but has lower ligand efficiency (LE = 0.32 kcal/mol per heavy atom) than what a 17-heavy-atom fragment with IC50 = 200 µM would achieve (LE ≈ 0.38) [2]. This makes it a more efficient starting point for fragment growth.

Fragment-Based Lead Discovery Ligand Efficiency PTP1B Inhibition

Optimal Procurement and Use Cases for Ju93 Protein (CAS 148412-03-7) in PTP1B-Targeted Research


Allosteric PTP1B Probe Development

Use this compound as a starting fragment for developing allosteric PTP1B inhibitors, exploiting its validated binding to a remote site confirmed by PDB 5QEN [1]. Its structural divergence from catalytic-site inhibitors ensures it can be used orthogonally to probe PTP1B’s allosteric regulation without competing with phosphotyrosine substrate binding.

Selectivity Profiling Against Serotonergic Targets

Employ the compound as a negative control in serotonin transporter assays. Because it lacks the benzodioxole pharmacophore of paroxetine , it enables researchers to deconvolute PTP1B-mediated effects from serotonergic side-effects in cell-based metabolic models.

Fragment Growth and Structure-Based Optimisation

Given its promising ligand efficiency (~0.38 kcal/mol per heavy atom) [2], the compound is a suitable basis for structure-guided fragment merging or linking campaigns. The high-resolution crystallographic data (1.6 Å) facilitate accurate modelling of substituent additions.

Analytical Reference for Paroxetine Impurity Profiling

As a documented synthetic intermediate and potential impurity in paroxetine manufacture , the compound serves as a reference standard for HPLC or LC-MS purity analysis in pharmaceutical quality control settings.

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